molecular formula C18H15N5OS2 B2965232 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 690270-00-9

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No. B2965232
CAS RN: 690270-00-9
M. Wt: 381.47
InChI Key: RLAWSRCUPQIKGB-UHFFFAOYSA-N
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Description

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C18H15N5OS2 and its molecular weight is 381.47. The purity is usually 95%.
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Scientific Research Applications

Chemoselective N-tert-Butoxycarbonylation Reagent

This compound has been utilized as a green and chemoselective N-tert-butoxycarbonylation reagent . It demonstrates high efficiency and selectivity for aromatic and aliphatic amines under mild, environmentally friendly conditions. This application is significant in the synthesis of protected amines, which are valuable intermediates in pharmaceutical chemistry.

Synthesis of Heterocyclic Compounds

The related derivatives of this compound have been used in the synthesis of various heterocyclic compounds, such as pyrazolo, isoxazolo, and pyridoquinazoline derivatives . These heterocycles are often found in compounds with biological activity and can serve as the core structure for the development of new drugs.

Cytotoxic Activity Assessment

Derivatives of this compound have been synthesized and assessed for their cytotoxic activities . The ability to induce nuclear features like chromatin fragmentation and nuclei condensation suggests potential applications in cancer research, particularly in the development of chemotherapeutic agents.

5-LOX Inhibitor Studies

The compound has shown promise in binding energy studies, indicating its potential as a 5-lipoxygenase (5-LOX) inhibitor . 5-LOX is an enzyme involved in the formation of leukotrienes, which are mediators in inflammatory diseases. Inhibitors of 5-LOX can be useful in treating conditions like asthma and arthritis.

Synthesis of Schiff Bases

It serves as a starting material for the synthesis of a series of Schiff bases . Schiff bases have a wide range of applications, including as ligands in coordination chemistry, catalysts, and in the development of organic light-emitting diodes (OLEDs).

Development of Novel Bipyridine Derivatives

The compound is used in the creation of novel bipyridine derivatives . Bipyridines are important ligands in coordination chemistry and have applications in catalysis, molecular recognition, and as building blocks for supramolecular assemblies.

Pharmaceutical Intermediates

The compound’s derivatives are valuable as intermediates in pharmaceutical synthesis . They can be used to create a variety of pharmacologically active molecules, contributing to the development of new medications.

Material Science Applications

Due to its structural features, the compound could be explored for applications in material science . Its derivatives might be used in the design of new materials with specific electronic or photonic properties.

properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS2/c1-11-8-12(2)20-17(14(11)9-19)25-10-15(24)21-18-22-16(23-26-18)13-6-4-3-5-7-13/h3-8H,10H2,1-2H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAWSRCUPQIKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NC(=NS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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